molecular formula C17H26N4O2 B5097886 4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide

4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B5097886
M. Wt: 318.4 g/mol
InChI Key: AENCPHNCGKNLIM-UHFFFAOYSA-N
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Description

4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a tert-butylamino group, and a phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of N-phenylpiperazine with tert-butylamine and an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Albuterol: A compound with a similar tert-butylamino group, used as a bronchodilator.

    Salbutamol: Another bronchodilator with structural similarities.

    Bitolterol: Shares the tert-butylamino group and is used in respiratory treatments.

Uniqueness

4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-[2-(tert-butylamino)-2-oxoethyl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-17(2,3)19-15(22)13-20-9-11-21(12-10-20)16(23)18-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENCPHNCGKNLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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